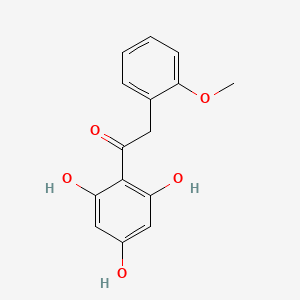
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes both methoxy and trihydroxy functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxy groups to donate electrons and neutralize free radicals. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyacetophenone: Lacks the methoxy group but has similar reactivity.
2-Methoxybenzaldehyde: Contains the methoxy group but lacks the trihydroxyphenyl moiety.
2,4,6-Trihydroxyacetophenone: Contains the trihydroxyphenyl group but lacks the methoxy group.
Uniqueness: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the combination of methoxy and trihydroxy functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
116854-95-6 |
|---|---|
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O5/c1-20-14-5-3-2-4-9(14)6-11(17)15-12(18)7-10(16)8-13(15)19/h2-5,7-8,16,18-19H,6H2,1H3 |
InChI-Schlüssel |
JXHCBDZUPWMLDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


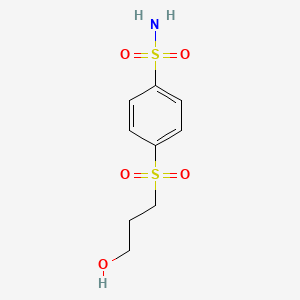
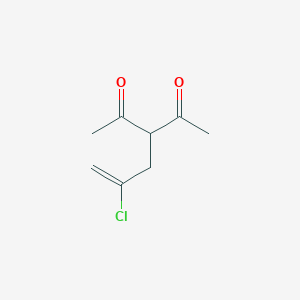
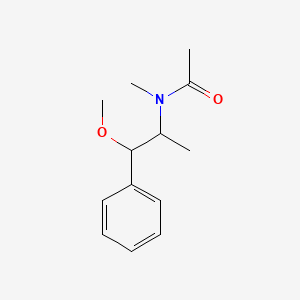
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
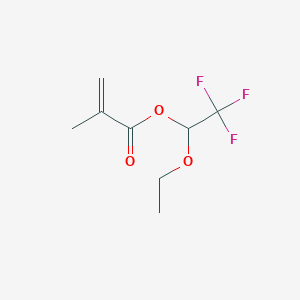
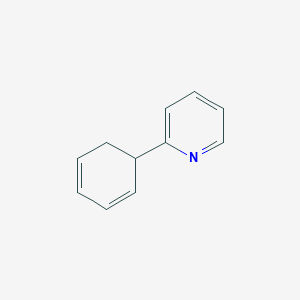
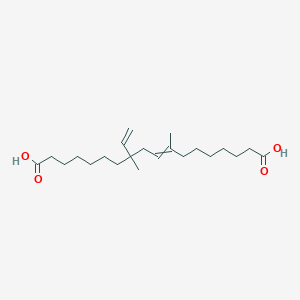
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
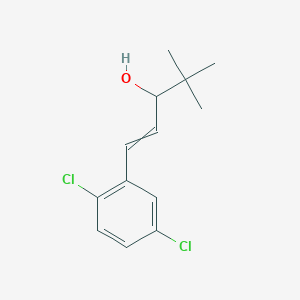

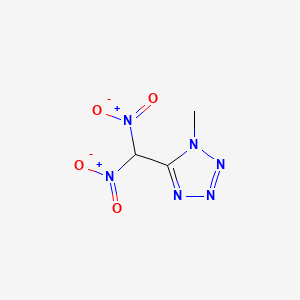
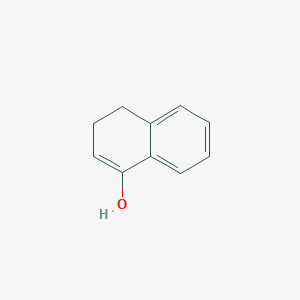
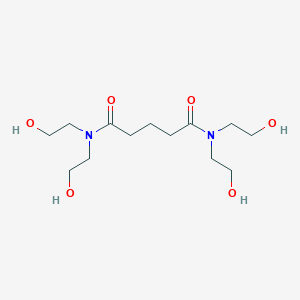
silane](/img/structure/B14313179.png)
